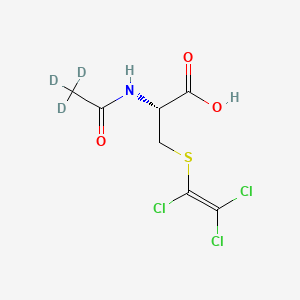

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of tetrachloroethylene, a volatile organic compound and environmental contaminant. This compound is primarily used in toxicological studies to understand the metabolism and effects of tetrachloroethylene exposure in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 involves the acetylation of S-(trichlorovinyl)-L-cysteine-d3. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group without affecting the trichlorovinyl moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trichlorovinyl group to less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Less chlorinated derivatives of the trichlorovinyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is used in various scientific research applications, including:

Toxicology: Studying the metabolism and toxic effects of tetrachloroethylene exposure.

Environmental Science: Monitoring the presence and effects of tetrachloroethylene in the environment.

Biochemistry: Investigating the biochemical pathways involved in the metabolism of halogenated compounds.

Pharmacology: Understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.

Wirkmechanismus

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 exerts its effects through its role as a metabolite of tetrachloroethylene. The compound is formed via the glutathione conjugation pathway, followed by acetylation. It is further metabolized by cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause nephrotoxicity. The molecular targets include enzymes involved in the glutathione conjugation pathway and cysteine conjugate β-lyase.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-S-(trichlorovinyl)-L-cysteine: The non-deuterated analog.

S-(1,2,2-Trichlorovinyl)glutathione: Another metabolite of tetrachloroethylene.

N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A similar compound with fewer chlorine atoms.

Uniqueness

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is unique due to the presence of deuterium atoms, which makes it useful in studies involving mass spectrometry and metabolic tracing. The deuterium atoms provide a distinct mass difference, allowing for precise tracking of the compound in biological systems.

Biologische Aktivität

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NAC-d3) is a deuterated derivative of N-acetyl-S-(trichlorovinyl)-L-cysteine, which has garnered attention due to its role as a metabolite of perchloroethylene (PERC) in humans. This compound is significant in toxicology and biochemistry, particularly concerning its biological activity and implications for human health.

Chemical Structure and Properties

- Chemical Formula : C7H8Cl3NO3S

- Molecular Weight : 292.57 g/mol

- CAS Number : 1346616-95-2

- IUPAC Name : 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

NAC-d3 is characterized by its trichlorovinyl group, which contributes to its biological activity, particularly in the context of detoxification pathways involving glutathione.

NAC-d3 functions primarily through its involvement in the glutathione (GSH) conjugation pathway. This pathway is critical for the detoxification of various xenobiotics, including PERC. The compound acts as a substrate for glutathione S-transferases (GSTs), facilitating the conjugation of reactive metabolites and enhancing their excretion from the body.

- Glutathione Conjugation : NAC-d3 is formed through the conjugation of GSH with trichlorovinyl metabolites derived from PERC exposure. This process mitigates the potential nephrotoxic effects associated with PERC metabolism .

- Antioxidant Properties : Similar to other cysteine derivatives, NAC-d3 may exhibit antioxidant properties by increasing intracellular GSH levels, thus combating oxidative stress .

Toxicological Implications

Research indicates that NAC-d3 may play a role in the chronic toxicity associated with PERC exposure. Studies have shown that while humans can synthesize NAC-d3 from PERC, their capacity to do so is lower compared to animal models, particularly rats . This suggests potential interspecies differences in susceptibility to PERC's toxic effects.

Case Studies and Research Findings

- Occupational Exposure Study : A study involving workers exposed to tetrachloroethylene demonstrated that NAC-d3 was detectable in urine samples, indicating that it serves as a biomarker for PERC exposure and metabolism. The study highlighted that urinary concentrations of NAC-d3 were proportional to exposure duration, underscoring its relevance in occupational health monitoring .

- Comparative Metabolism : In a comparative analysis between humans and rats, it was found that while both species could metabolize PERC into NAC-d3, the efficiency and extent of this metabolism differed significantly. This has implications for understanding human health risks associated with PERC exposure .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-OSIBIXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.